molecular formula C21H21N3O3S2 B2756868 1-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034510-08-0

1-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2756868
CAS No.: 2034510-08-0
M. Wt: 427.54
InChI Key: GQJTWMRWOHJSSJ-UHFFFAOYSA-N
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Description

1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound belonging to the class of benzothiophenes and piperidines This compound is characterized by its unique structure, which includes a benzothiophene moiety fused with a piperidine ring and a benzothiadiazole group

Preparation Methods

The synthesis of 1-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves multiple steps, typically starting with the preparation of the benzothiophene and piperidine intermediates. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-22-17-7-3-4-8-18(17)24(29(22,26)27)16-10-12-23(13-11-16)21(25)20-14-15-6-2-5-9-19(15)28-20/h2-9,14,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJTWMRWOHJSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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